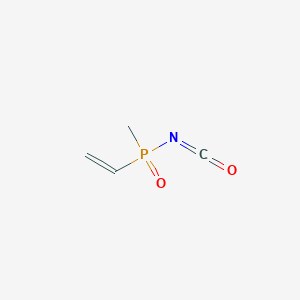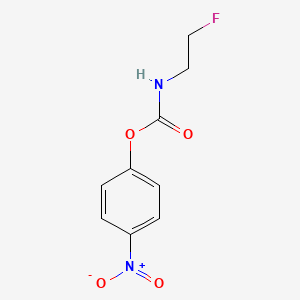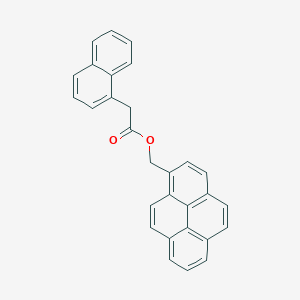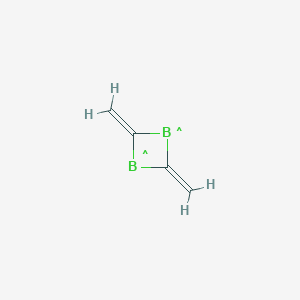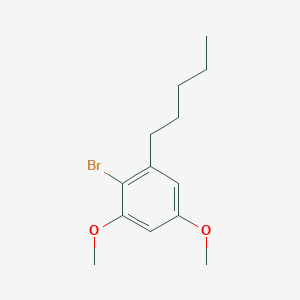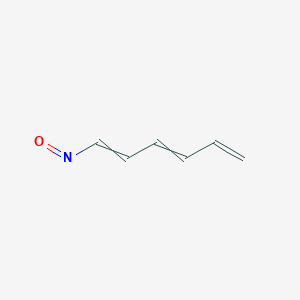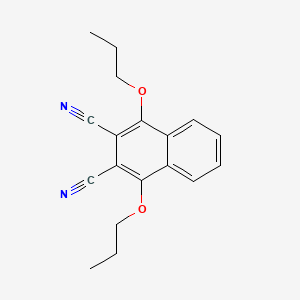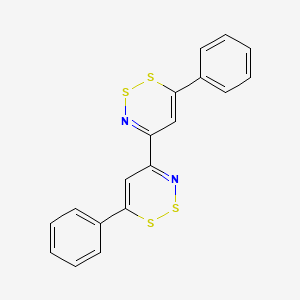
6,6'-Diphenyl-4,4'-bi-1,2,3-dithiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Diphenyl-4,4’-bi-1,2,3-dithiazine is a chemical compound characterized by its unique structure, which includes two phenyl groups and a dithiazine ring
Méthodes De Préparation
The synthesis of 6,6’-Diphenyl-4,4’-bi-1,2,3-dithiazine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines with diethylamine followed by treatment with concentrated sulfuric acid . This method yields the desired dithiazine compound in good yields. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
6,6’-Diphenyl-4,4’-bi-1,2,3-dithiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazine ring into more reduced forms, such as thiols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6,6’-Diphenyl-4,4’-bi-1,2,3-dithiazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 6,6’-Diphenyl-4,4’-bi-1,2,3-dithiazine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
6,6’-Diphenyl-4,4’-bi-1,2,3-dithiazine can be compared with other similar compounds, such as:
3,6-Diphenyl-1,2,4,5-tetrazine: This compound also contains phenyl groups and a heterocyclic ring but differs in its nitrogen content and ring structure.
Dihydro-6-isopropyl-2,4-dimethyl-4H-1,3,5-dithiazine: Another dithiazine derivative with different substituents, leading to variations in chemical and biological properties.
Propriétés
Numéro CAS |
111988-20-6 |
|---|---|
Formule moléculaire |
C18H12N2S4 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
6-phenyl-4-(6-phenyldithiazin-4-yl)dithiazine |
InChI |
InChI=1S/C18H12N2S4/c1-3-7-13(8-4-1)17-11-15(19-23-21-17)16-12-18(22-24-20-16)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
VDRXGPYRPXRIGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NSS2)C3=NSSC(=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



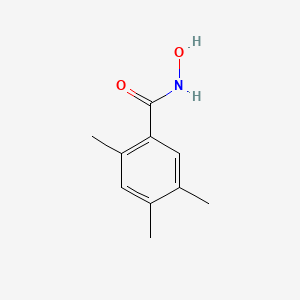
![1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate](/img/structure/B14311501.png)
